molecular formula C12H17NO2 B10969756 3-methoxy-N-(2-methylpropyl)benzamide

3-methoxy-N-(2-methylpropyl)benzamide

Cat. No.: B10969756
M. Wt: 207.27 g/mol
InChI Key: BNFJAAKDMOPMEN-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methylpropyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound is characterized by the presence of a methoxy group attached to the benzene ring and an amide group linked to a 2-methylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methylpropyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(2-methylpropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(2-methylpropyl)benzamide is unique due to the presence of both a methoxy group and a 2-methylpropyl chain, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-methoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C12H17NO2/c1-9(2)8-13-12(14)10-5-4-6-11(7-10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

BNFJAAKDMOPMEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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